molecular formula C17H20O4 B383622 Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate CAS No. 384362-70-3

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B383622
CAS No.: 384362-70-3
M. Wt: 288.34g/mol
InChI Key: LWGYCRZTXDCBTE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with an ethyl ester group and a substituted alkyl ether side chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride.

    Introduction of the Substituted Alkyl Ether Side Chain: The alkyl ether side chain can be introduced through an etherification reaction using an appropriate alkyl halide and a base, such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether side chain, where nucleophiles such as thiols or amines can replace the alkyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    2-Methylbenzofuran: Lacks the ester and ether side chains, resulting in different chemical properties and biological activities.

    5-Hydroxybenzofuran:

    Ethyl 2-methylbenzofuran-3-carboxylate: Similar structure but without the substituted alkyl ether side chain, leading to differences in solubility and biological activity.

Properties

IUPAC Name

ethyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-5-19-17(18)16-12(4)21-15-7-6-13(10-14(15)16)20-9-8-11(2)3/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGYCRZTXDCBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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